3-({3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]quinoxalin-2-yl}amino)phenol
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Overview
Description
3-({3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]quinoxalin-2-yl}amino)phenol is a complex organic compound that features a pyrazole ring, a quinoxaline moiety, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]quinoxalin-2-yl}amino)phenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-({3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]quinoxalin-2-yl}amino)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-({3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]quinoxalin-2-yl}amino)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Industry: The compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-({3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]quinoxalin-2-yl}amino)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-amine: Shares the pyrazole ring and phenyl group but lacks the quinoxaline and phenol moieties.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains similar structural motifs but differs in the overall arrangement and functional groups.
Uniqueness
3-({3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]quinoxalin-2-yl}amino)phenol is unique due to its combination of a pyrazole ring, quinoxaline moiety, and phenol group.
Properties
Molecular Formula |
C24H20N6O |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-[[3-[(5-methyl-2-phenylpyrazol-3-yl)amino]quinoxalin-2-yl]amino]phenol |
InChI |
InChI=1S/C24H20N6O/c1-16-14-22(30(29-16)18-9-3-2-4-10-18)28-24-23(25-17-8-7-11-19(31)15-17)26-20-12-5-6-13-21(20)27-24/h2-15,31H,1H3,(H,25,26)(H,27,28) |
InChI Key |
VRIHGMOLEYVDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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